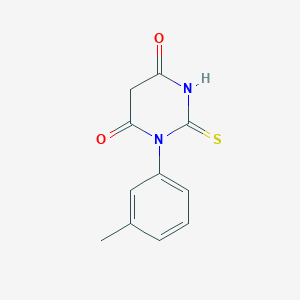![molecular formula C10H9F3N2O B7762704 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol CAS No. 5667-88-9](/img/structure/B7762704.png)
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is an organic compound that features a trifluoromethyl group attached to a benzimidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol typically involves the reaction of 2-(trifluoromethyl)benzimidazole with an appropriate alcohol under specific conditions. One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (Ruppert–Prakash reagent) in the presence of a catalyst . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles . The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with target proteins or enzymes . This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(trifluoromethyl)benzimidazole: A precursor in the synthesis of 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol.
Trifluoromethylated indoles: Compounds with similar trifluoromethyl groups but different core structures.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone functional group.
Uniqueness
This compound is unique due to its combination of a trifluoromethyl group and a benzimidazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds .
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-10(12,13)9-14-7-3-1-2-4-8(7)15(9)5-6-16/h1-4,16H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDGCKQTFGITHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20972119 |
Source


|
| Record name | 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5667-88-9 |
Source


|
| Record name | 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20972119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
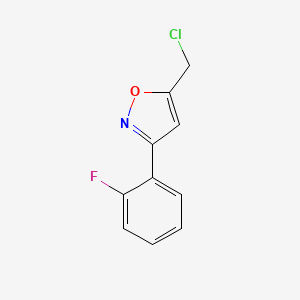
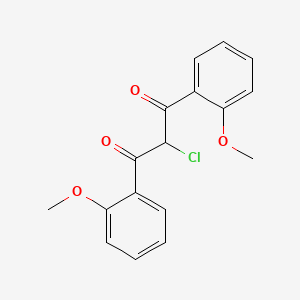
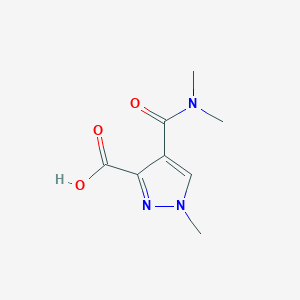
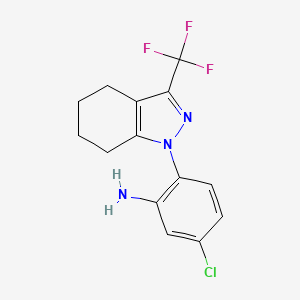
![2-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B7762657.png)
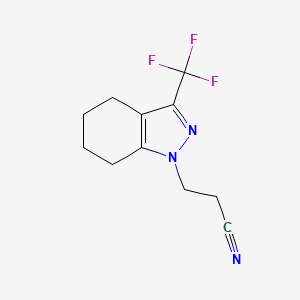
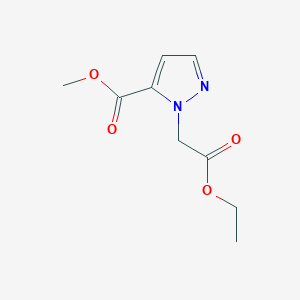
![[2-[(Benzylamino)methyl]phenyl]methanol;hydron;chloride](/img/structure/B7762678.png)

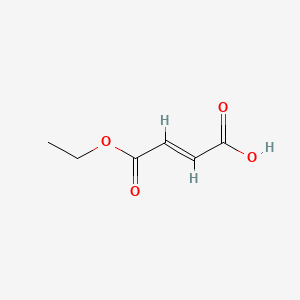
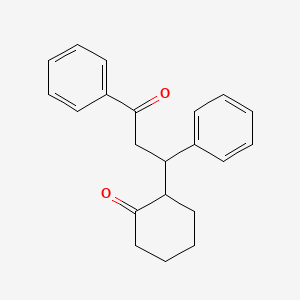
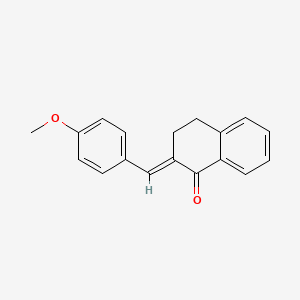
![2-(4-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B7762730.png)
